molecular formula C19H23ClN4O3 B10997142 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide

Cat. No.: B10997142
M. Wt: 390.9 g/mol
InChI Key: XDJXBZLEVKNXMN-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridazinyl group: This step might involve nucleophilic substitution reactions where a chloropyridazine derivative is introduced.

    Attachment of the dimethoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to more oxidized states.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H23ClN4O3/c1-26-15-6-5-13(10-16(15)27-2)11-21-19(25)14-4-3-9-24(12-14)18-8-7-17(20)22-23-18/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,21,25)

InChI Key

XDJXBZLEVKNXMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl)OC

Origin of Product

United States

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